An In-depth Technical Guide to 2-(Bromomethyl)quinoline: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 2-(Bromomethyl)quinoline: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)quinoline is a heterocyclic organic compound that belongs to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, including many approved pharmaceuticals.[1][2][3] The introduction of a reactive bromomethyl group at the 2-position makes 2-(Bromomethyl)quinoline a valuable and versatile building block in medicinal chemistry and materials science. Its ability to act as an alkylating agent allows for the covalent modification of various nucleophiles, making it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 2-(Bromomethyl)quinoline.
Chemical Structure and Identification
2-(Bromomethyl)quinoline consists of a quinoline ring system where a methyl group at the 2-position is substituted with a bromine atom.
IUPAC Name: 2-(bromomethyl)quinoline[5]
Synonyms: α-Bromoquinaldine, 2-Quinolinylmethyl bromide[6]
Molecular Formula: C₁₀H₈BrN[5][7]
SMILES: BrCc1nc2ccccc2cc1[6]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Bromomethyl)quinoline is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 222.08 g/mol | [5][6][7] |
| Appearance | White to light yellow or light orange powder/crystal | [6] |
| Melting Point | 169 °C | |
| Boiling Point (Predicted) | 300.5 ± 17.0 °C | |
| Solubility | Insoluble in water. Soluble in alcohol and chloroform. | [8] |
Synthesis and Reactivity
2-(Bromomethyl)quinoline is a reactive compound due to the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. This reactivity makes it a valuable intermediate for introducing the quinolin-2-ylmethyl moiety into various molecules.
Experimental Protocol: Synthesis from 2-Methylquinoline
A general method for the synthesis of 2-(bromomethyl)quinoline involves the bromination of 2-methylquinoline (quinaldine).
Reaction Scheme:
Figure 1: Synthesis of 2-(Bromomethyl)quinoline from 2-Methylquinoline.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline in a suitable solvent such as carbon tetrachloride (CCl₄).
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Addition of Reagents: Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide (BPO), to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with the solvent.
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Purification: The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2-(bromomethyl)quinoline.
Spectroscopic Data
The structure of 2-(Bromomethyl)quinoline can be confirmed by various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methylene (-CH₂-) protons of the bromomethyl group. The chemical shift of the methylene protons will be downfield due to the deshielding effect of the adjacent bromine atom and the quinoline ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms of the molecule. The carbon of the bromomethyl group will appear at a characteristic chemical shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.[9]
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.[10] The fragmentation pattern may involve the loss of a bromine radical or the entire bromomethyl group.
Biological Significance and Applications in Drug Development
Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] 2-(Bromomethyl)quinoline, as a reactive intermediate, serves as a crucial starting material for the synthesis of a variety of quinoline-based compounds with potential therapeutic value.
The bromomethyl group allows for the facile introduction of the quinoline moiety into various molecular scaffolds. This is particularly relevant in the design of kinase inhibitors, where the quinoline ring can act as a scaffold that interacts with the ATP-binding site of kinases.[11] Many signaling pathways that are dysregulated in diseases like cancer, such as the PI3K/Akt/mTOR and NF-κB pathways, are targeted by quinoline-based inhibitors.[8][12][13]
Potential Mechanism of Action: Alkylation of Target Biomolecules
As an alkylating agent, 2-(Bromomethyl)quinoline has the potential to covalently modify nucleophilic residues (such as cysteine, histidine, or lysine) on proteins, including enzymes and transcription factors within critical signaling pathways. This covalent modification can lead to the irreversible inhibition of the target protein's function, thereby disrupting the signaling cascade.
Figure 2: Logical workflow of 2-(Bromomethyl)quinoline as a potential alkylating agent.
This proposed mechanism highlights the potential of 2-(Bromomethyl)quinoline and its derivatives as covalent inhibitors in drug discovery. The targeted covalent inhibition of specific proteins is a promising strategy for developing more potent and selective therapeutic agents.
Conclusion
2-(Bromomethyl)quinoline is a key chemical intermediate with a well-defined structure and a versatile reactivity profile. Its importance in the synthesis of complex quinoline derivatives makes it a valuable tool for researchers in medicinal chemistry and drug development. The potential for this compound and its derivatives to act as covalent modifiers of biological targets opens up avenues for the design of novel therapeutics targeting a range of diseases. Further exploration of the biological activities of compounds derived from 2-(Bromomethyl)quinoline is warranted to fully realize its therapeutic potential.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential bioreductive alkylating agents. 5. Antineoplastic activity of quinoline-5,8-diones, naphthazarins, and naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Bromomethyl)quinoline | C10H8BrN | CID 12417418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
